2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol
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Overview
Description
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenol group and a heptylamino chain. Its chemical properties make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with heptylamine under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The heptylamino chain allows the compound to interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)phenol
- N-Methyl-2-aminophenol
- N-Methyl-2-hydroxyaniline
Uniqueness
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol is unique due to its extended heptylamino chain, which provides additional hydrophobic interactions compared to similar compounds. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
92633-20-0 |
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Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[[7-[(2-hydroxyphenyl)methylamino]heptylamino]methyl]phenol |
InChI |
InChI=1S/C21H30N2O2/c24-20-12-6-4-10-18(20)16-22-14-8-2-1-3-9-15-23-17-19-11-5-7-13-21(19)25/h4-7,10-13,22-25H,1-3,8-9,14-17H2 |
InChI Key |
LBIDMLWIGMISLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCCCCNCC2=CC=CC=C2O)O |
Origin of Product |
United States |
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